REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:15]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:20]=CC=C[CH:16]=1.CC(O)C.C(OC(N=NC(OC(C)C)=O)=O)(C)C>C1COCC1>[CH:15]([O:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])([CH3:20])[CH3:16]
|
Name
|
|
Quantity
|
11.82 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N=NC(=O)OC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with EtOAc (50 ml)
|
Type
|
DISSOLUTION
|
Details
|
The solids that didn't dissolve
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.92 g | |
YIELD: PERCENTYIELD | 48.5% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |